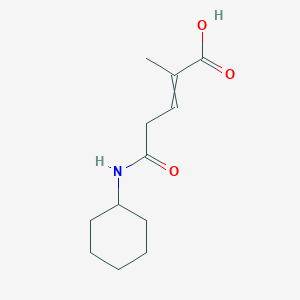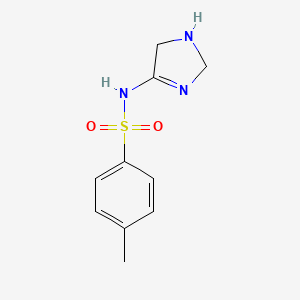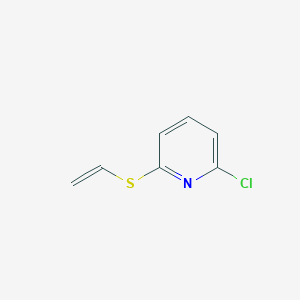
Pyridine, 2-chloro-6-(ethenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-chloro-6-(ethenylthio)-: is a heterocyclic aromatic organic compound Pyridine derivatives are known for their significant roles in various chemical and biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-chloro-6-(ethenylthio)- typically involves the functionalization of pyridine derivatives. One common method includes the lithiation of 3-chloro-2-ethoxypyridine followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates . This process is conducted at low temperatures (around -78°C) and then heated to 75°C to produce the desired compound.
Industrial Production Methods: Industrial production methods for Pyridine, 2-chloro-6-(ethenylthio)- often involve continuous flow setups to ensure efficient and scalable synthesis. The use of organomagnesium halides and controlled reaction conditions are crucial for maintaining the quality and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 2-chloro-6-(ethenylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Applications De Recherche Scientifique
Pyridine, 2-chloro-6-(ethenylthio)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex pyridine derivatives.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Pyridine, 2-chloro-6-(ethenylthio)- involves its interaction with specific molecular targets. The chlorine and ethenylthio groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
2-Chloro-6-(trichloromethyl)pyridine: Known for its use as a nitrification inhibitor in agriculture.
3-Chloro-2-ethoxypyridine: Used as a precursor in the synthesis of various pyridine derivatives.
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
609844-20-4 |
|---|---|
Formule moléculaire |
C7H6ClNS |
Poids moléculaire |
171.65 g/mol |
Nom IUPAC |
2-chloro-6-ethenylsulfanylpyridine |
InChI |
InChI=1S/C7H6ClNS/c1-2-10-7-5-3-4-6(8)9-7/h2-5H,1H2 |
Clé InChI |
YCBXTPGOPNUPDG-UHFFFAOYSA-N |
SMILES canonique |
C=CSC1=NC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


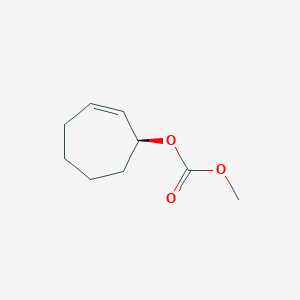
![1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12600308.png)

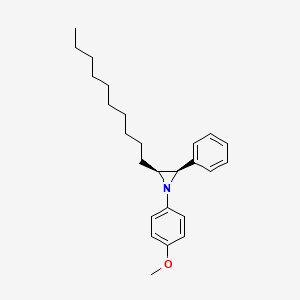

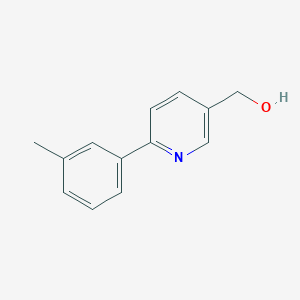
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide](/img/structure/B12600351.png)
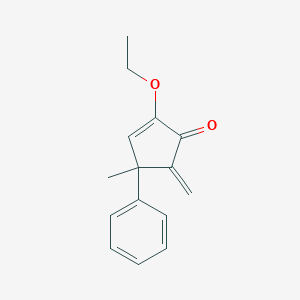
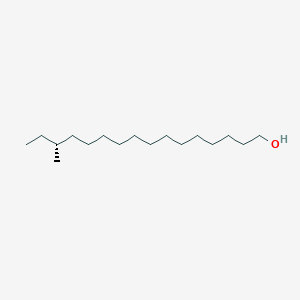
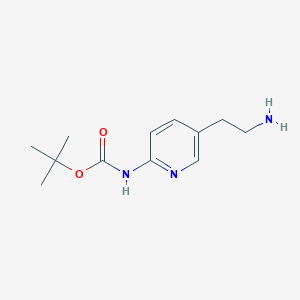
![5-Chloro-2-hydroxy-N-{3-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12600357.png)
